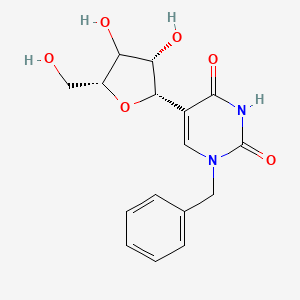
Lyciumamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyciumamide A is a dimer of phenolic amides isolated from the fruit of Lycium barbarum. This compound has garnered significant attention due to its potential antioxidant activity and neuroprotective effects. It is particularly noted for its ability to protect against N-methyl-D-aspartate-induced neurotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lyciumamide A is typically isolated from natural sources, specifically the fruit of Lycium barbarum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include methanol and ethanol .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions: Lyciumamide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Lyciumamide A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying phenolic amides and their reactions.
Biology: It has been studied for its potential antioxidant activity and its ability to protect against oxidative stress.
Medicine: Research has shown that this compound has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Mecanismo De Acción
Lyciumamide A exerts its effects through several mechanisms:
Neuroprotection: It protects against N-methyl-D-aspartate-induced neurotoxicity by inhibiting the influx of calcium ions and reducing the production of reactive oxygen species.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparación Con Compuestos Similares
Lyciumamide A is unique due to its dimeric structure and potent antioxidant activity. Similar compounds include:
Lyciumamide K: Another phenolic amide isolated from the root of Lycium yunnanense Kuang, known for its antioxidant activity.
Lycichinenamide: A lignanamide derivative isolated from the root barks of Lycium chinense, also noted for its antioxidant properties.
These compounds share similar antioxidant activities but differ in their specific structures and sources.
Propiedades
Fórmula molecular |
C36H36N2O8 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
(Z)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[4-[4-[2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]ethyl]phenoxy]phenyl]ethyl]prop-2-enamide |
InChI |
InChI=1S/C36H36N2O8/c1-44-33-22-26(7-14-30(33)39)9-16-35(42)37-19-17-24-3-10-28(11-4-24)46-29-12-5-25(6-13-29)18-20-38-36(43)32(41)21-27-8-15-31(40)34(23-27)45-2/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,32-21- |
Clave InChI |
SKBQTRLSCUSPAS-LNHGGFEJSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)C(=CC4=CC(=C(C=C4)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


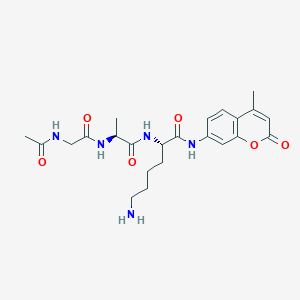
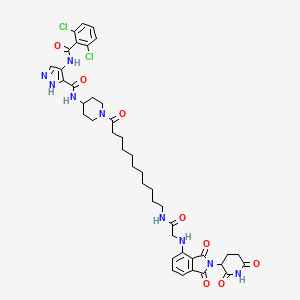
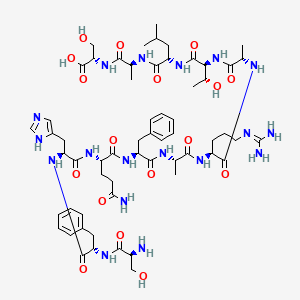
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
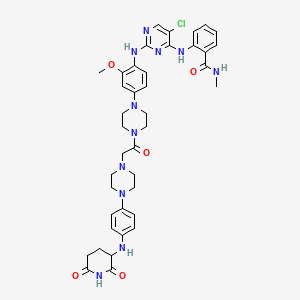
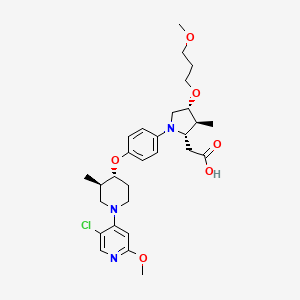

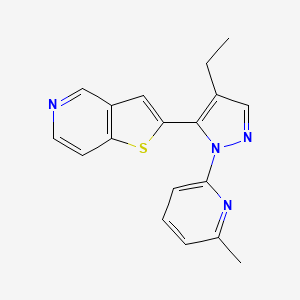
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

